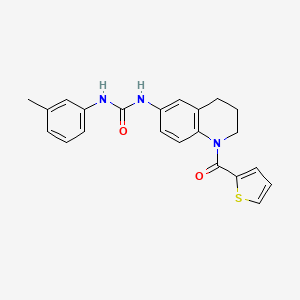

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea

Description

This compound is a urea derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a thiophene-2-carbonyl group at position 1 and a meta-tolyl (m-tolyl) urea moiety at position 4. Its molecular formula is C₂₃H₂₁N₃O₂S (calculated molecular weight: 411.50 g/mol) .

Properties

IUPAC Name |

1-(3-methylphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c1-15-5-2-7-17(13-15)23-22(27)24-18-9-10-19-16(14-18)6-3-11-25(19)21(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTYEUKZVHZESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. The key steps include:

Formation of the Thiophene-2-carbonyl Intermediate: This step involves the acylation of thiophene to introduce the carbonyl group.

Synthesis of 1,2,3,4-Tetrahydroquinoline: This can be achieved through the reduction of quinoline or via cyclization reactions.

Coupling Reaction: The thiophene-2-carbonyl intermediate is then coupled with 1,2,3,4-tetrahydroquinoline under specific conditions to form the desired product.

Urea Formation: The final step involves the reaction of the intermediate with m-tolyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea has several scientific research applications:

Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: Researchers may investigate the biological activity of this compound, including its interactions with enzymes or receptors.

Industrial Applications: The compound could be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroquinoline/Urea Scaffolds

Example 1 : 1-(3,5-Dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea (CAS: 1203324-24-6)

- Key Differences: Substitution at the urea nitrogen: 3,5-dimethoxyphenyl vs. m-tolyl in the target compound.

Example 2 : 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Patent Example 1)

- Key Differences: Urea replaced by 1,3-benzothiazol-2-ylamino and thiazole-4-carboxylic acid.

Thiophene-Containing Urea Derivatives

Example 3 : 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a)

- Key Differences: Core structure: Tetrahydrobenzo[b]thiophene vs. tetrahydroquinoline. Substituents: Benzoyl hydrazone vs. thiophene-2-carbonyl and m-tolyl urea. Impact: The benzoyl hydrazone may confer chelation properties, while the tetrahydroquinoline scaffold offers planar aromaticity for target binding .

Example 4 : 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

- Key Differences: Urea replaced by pyrrolidin-2-one; additional nitrophenyl and isoxazole groups. The isoxazole moiety may improve target selectivity .

Pharmacological Potential :

- Compounds like 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...pyridine-2-carboxylic acid (Patent Example 24) highlight the importance of tetrahydroquinoline and heterocyclic substituents in kinase inhibition (e.g., Kit/Aur kinases) .

- The thiophene-2-carbonyl group in the target compound may mimic ATP-binding motifs in kinases, akin to moprolol analogs () .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

*Predicted using analogous data from –5.

Biological Activity

The compound 1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea is a member of the urea derivatives that have gained attention for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiophene moiety attached to a tetrahydroquinoline core, which is linked to an m-tolyl group via a urea bond. The synthesis typically involves the reaction of thiophene-2-carbonyl derivatives with tetrahydroquinoline and m-tolyl isocyanate.

Antitumor Activity

Research has demonstrated that urea derivatives exhibit significant antitumor properties. In a study focused on similar compounds, it was found that certain tetrahydroquinoline-based ureas displayed selective cytotoxicity against various cancer cell lines. For instance, compounds analogous to the target compound showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 to 30 μM in different cancer types .

Table 1: Antitumor Activity of Urea Derivatives

| Compound Name | Cell Line Tested | GI50 (μM) |

|---|---|---|

| Compound A | OVCAR-4 | 25.9 |

| Compound B | MDA-MB-435 | 15.1 |

| Compound C | PC-3 | 28.7 |

Antimicrobial Properties

Compounds containing thiophene and urea functionalities have also been evaluated for their antimicrobial activity. For example, studies have shown that certain derivatives possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of metabolic pathways .

Enzyme Inhibition

Inhibition studies have indicated that similar compounds can act as effective inhibitors of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various diseases including cancer and diabetes. For example, one derivative exhibited an IC50 value of 140 nM against GSK-3β, demonstrating promising potential for therapeutic applications in metabolic disorders .

Case Study 1: Anticancer Efficacy

A specific study investigated the efficacy of a related compound on human melanoma cells (B16-F10). The compound exhibited a significant reduction in cell viability with an IC50 value of 16.23 μM compared to the standard drug etoposide (IC50 = 17.94 μM), suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial activity of thiophene-containing urea derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth effectively at concentrations as low as 10 μg/mL, highlighting their potential as novel antimicrobial agents .

Q & A

Advanced Research Question

- Electronic effects :

- The electron-donating methyl group on the m-tolyl moiety increases nucleophilicity of the urea nitrogen, facilitating alkylation or acylation reactions .

- The thiophene’s sulfur atom enhances electrophilic aromatic substitution (e.g., bromination) at the 5-position .

- Steric effects :

- The m-tolyl group’s ortho-methyl hinders access to the urea carbonyl, reducing hydrolysis rates compared to para-substituted analogs .

- Methodological approach : Perform Hammett analysis to quantify substituent effects on reaction kinetics .

What strategies can address contradictory reports on this compound’s biological activity across in vitro studies?

Advanced Research Question

Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:

- Standardized bioassays : Use orthogonal methods (e.g., kinase inhibition + cellular proliferation assays) to confirm RET-targeted activity .

- Purity validation : Quantify trace impurities (<0.1%) via HPLC-ELSD and assess their off-target effects .

- Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., nM vs. µM) and adjust for cell line variability .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

Advanced Research Question

- Key modifications :

- Tetrahydroquinoline core : Replace with a piperazine ring to enhance solubility (logP reduction by 0.5–1.0) .

- Urea linkage : Substitute with thiourea for metabolic stability (e.g., resistance to esterase-mediated cleavage) .

- Methodology :

- In silico modeling : Predict ADMET profiles using QSAR tools (e.g., SwissADME) .

- In vitro assays : Assess permeability via Caco-2 monolayers and metabolic stability in liver microsomes .

What mechanistic hypotheses explain this compound’s selectivity for RET kinase over closely related tyrosine kinases?

Advanced Research Question

- Binding mode analysis : Molecular docking suggests the thiophene carbonyl forms a hydrogen bond with RET’s hinge region (residue Glu 805), absent in VEGFR or FGFR .

- Kinetic studies : Surface plasmon resonance (SPR) reveals slow dissociation (koff = 1.2 × 10⁻³ s⁻¹), indicating prolonged target engagement .

- Mutagenesis validation : Introduce RET-Glu805Ala mutation to abolish inhibitory activity, confirming the binding hypothesis .

How can computational methods predict off-target interactions and guide toxicity profiling?

Advanced Research Question

- Target prediction : Use SwissTargetPrediction to identify potential off-targets (e.g., carbonic anhydrase IX due to urea motif) .

- Toxicity screening :

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescence-based assays .

- hERG liability : Patch-clamp assays to assess potassium channel blockade risk .

- Mitigation strategies : Introduce polar groups (e.g., hydroxyl) to reduce hERG affinity while retaining target potency .

What experimental designs are optimal for elucidating the metabolic pathways of this compound?

Advanced Research Question

- In vitro models :

- Phase I metabolism : Incubate with human liver microsomes + NADPH, identify metabolites via LC-QTOF-MS .

- Phase II conjugation : Test UDP-glucuronosyltransferase (UGT) isoforms using recombinant enzymes .

- Isotope labeling : Synthesize ¹⁴C-labeled analog to trace excretion routes in rodent models .

How can researchers reconcile discrepancies in reported solubility and stability profiles across different solvent systems?

Advanced Research Question

- Solvent-dependent stability :

- In DMSO: Degradation <5% after 7 days at 4°C.

- In aqueous buffers (pH 7.4): Hydrolysis of urea linkage occurs within 24 hours (t₁/₂ = 8.3 h) .

- Methodological refinement :

- Use dynamic light scattering (DLS) to monitor aggregation in PBS .

- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

What collaborative frameworks integrate synthetic, analytical, and pharmacological data to accelerate lead optimization?

Advanced Research Question

- Data integration platforms : Use ELN (Electronic Lab Notebook) systems like Benchling to correlate synthetic yields, purity, and bioactivity .

- Multidisciplinary teams : Combine medicinal chemists (structure design), pharmacologists (in vivo validation), and computational biologists (target prediction) .

- High-throughput workflows : Implement automated synthesis (e.g., Chemspeed) paired with robotic screening (e.g., Echo MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.